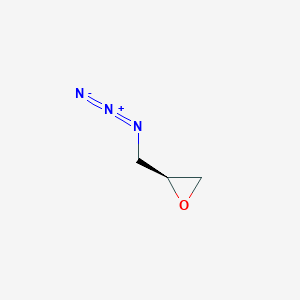

(S)-2-(Azidomethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-2-(Azidomethyl)oxirane” is a compound that contains an oxirane group. The oxirane group is highly reactive and undergoes a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles .

Synthesis Analysis

The synthesis of compounds containing an oxirane group can be achieved through various methods. For instance, Dimethyldioxirane (DMDO) has been used as a valuable oxidant for the synthesis of polyfunctional aromatic imidazolium monomers bearing epoxides . Another approach involves the use of 3′-O-azidomethyl nucleotide reversible terminators in DNA sequencing by synthesis (SBS) .

Molecular Structure Analysis

The molecular structure of “(S)-2-(Azidomethyl)oxirane” can be analyzed using various spectroscopic techniques. For example, the four 3′-O-azidomethyl nucleotide reversible terminators displayed surface enhanced Raman scattering (SERS) at 2125 cm −1 .

Chemical Reactions Analysis

The oxirane group in “(S)-2-(Azidomethyl)oxirane” is known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The base-catalyzed oxirane ring opening reaction with thiol nucleophiles is frequently employed for post-polymerization modification of polymeric glycidyl scaffolds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(Azidomethyl)oxirane” can be analyzed using multidimensional scaling of a large number of physical–chemical properties .

Applications De Recherche Scientifique

Catalyst for Oxirane Acidolysis and Phenolysis

Amines have been studied as catalysts for oxirane acidolysis and phenolysis . The oxirane group in “(2S)-2-(azidomethyl)oxirane” could potentially be used in similar reactions. The noncatalytic pathway has almost no effect on the apparent reaction rate constant .

Ring-Opening Reactions

The oxirane group is highly reactive and undergoes a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . This property could potentially be exploited in the synthesis of other heterocyclic ring systems and functional groups .

Mécanisme D'action

The mechanism of action of “(S)-2-(Azidomethyl)oxirane” involves the reactivity of the oxirane group. The kinetics for the epoxidation of methyl esters of palm olein (MEPOL) by peroxyformic acid and peroxyacetic acid generated in situ were studied. The rate-determining step was found to be the formation of peroxy acid .

Orientations Futures

The future directions for “(S)-2-(Azidomethyl)oxirane” could involve further exploration of its reactivity and potential applications. For instance, the base-catalyzed oxirane ring opening reaction with thiol nucleophiles is frequently employed for post-polymerization modification of polymeric glycidyl scaffolds . This suggests potential applications in the field of polymer chemistry.

Propriétés

IUPAC Name |

(2S)-2-(azidomethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Azidomethyl)oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)

![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)